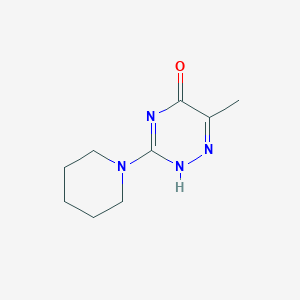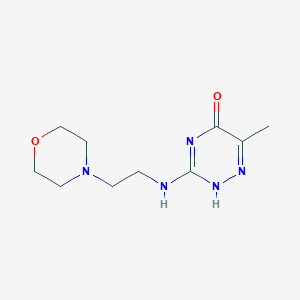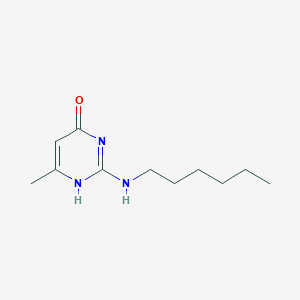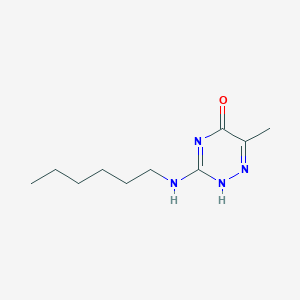
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine, also known as CGS-15943, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a purine nucleoside that plays a crucial role in regulating various physiological processes, such as sleep, inflammation, and cardiovascular function. Adenosine A1 receptor is widely distributed in the central nervous system and peripheral tissues, and its dysfunction has been implicated in various pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.
Wirkmechanismus
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine acts as a competitive antagonist of the adenosine A1 receptor. Adenosine A1 receptor is a G protein-coupled receptor that inhibits adenylate cyclase and reduces cAMP levels in the cell. By blocking the binding of adenosine to its receptor, this compound prevents the downstream signaling of the receptor, resulting in the inhibition of its physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the tissue and experimental conditions. For example, it has been shown to increase wakefulness and reduce slow-wave sleep in rats, indicating a role of adenosine A1 receptor in sleep regulation. It has also been shown to impair memory retrieval and increase anxiety-like behavior in mice, suggesting a role of adenosine A1 receptor in cognitive and emotional processes. Moreover, it has been shown to reduce pain perception in models of neuropathic pain, indicating a potential therapeutic use of adenosine A1 receptor antagonists in pain management.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptor, which allows for the specific modulation of its signaling pathway. It is also relatively stable and soluble in water, which facilitates its administration and handling in experiments. However, it has some limitations, such as its potential off-target effects and the variability of its effects across species and experimental conditions. Therefore, it is important to use appropriate controls and validate the results with complementary approaches.
Zukünftige Richtungen
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has opened up several avenues for future research on adenosine A1 receptor and its role in health and disease. Some of the possible future directions are:
1. Investigation of the molecular and cellular mechanisms of adenosine A1 receptor signaling and its interaction with other signaling pathways.
2. Development of more selective and potent adenosine A1 receptor antagonists and agonists for therapeutic use in various conditions.
3. Elucidation of the role of adenosine A1 receptor in the pathophysiology of neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, and depression.
4. Exploration of the potential of adenosine A1 receptor as a target for drug discovery in cancer and cardiovascular diseases.
5. Integration of adenosine A1 receptor research with other omics approaches, such as genomics, proteomics, and metabolomics, to provide a comprehensive understanding of its function and regulation.
Synthesemethoden
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has been described in the literature. The method involves the condensation of 4,6-dimethyl-2-pyrimidinamine with 3-chloropropylmorpholine in the presence of a base, such as potassium carbonate, in a polar solvent, such as dimethylformamide. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4,6-dimethyl-2-pyrimidinyl)-N-(3-morpholinopropyl)amine has been extensively used as a pharmacological tool to study the role of adenosine A1 receptor in various physiological and pathological processes. For example, it has been used to investigate the effects of adenosine A1 receptor on sleep-wake cycle, memory, anxiety, and pain perception. In addition, it has been used to study the neuroprotective effects of adenosine A1 receptor activation in models of ischemia, epilepsy, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C13H22N4O |
|---|---|
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
4,6-dimethyl-N-(3-morpholin-4-ylpropyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H22N4O/c1-11-10-12(2)16-13(15-11)14-4-3-5-17-6-8-18-9-7-17/h10H,3-9H2,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
PCZZFCRSTDGBLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)NCCCN2CCOCC2)C |
Kanonische SMILES |
CC1=CC(=NC(=N1)NCCCN2CCOCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chloro-4,6-dimethylphenyl)-2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B254598.png)

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B254602.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254603.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(3-nitrophenyl)-3-thiophenecarboxylate](/img/structure/B254604.png)
![ethyl 4-cyano-5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254605.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)






